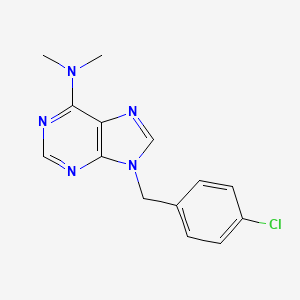
2-(Aminomethyl)-4-iodonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-4-iodonaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an aminomethyl group (-CH2NH2) and an iodine atom attached to the naphthalene ring. The unique structure of this compound makes it a valuable compound in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-iodonaphthalene typically involves the iodination of a naphthalene derivative followed by the introduction of the aminomethyl group. One common method is the iodination of 4-methylnaphthalene using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, to yield 4-iodonaphthalene. Subsequently, the 4-iodonaphthalene undergoes a formylation reaction to introduce a formyl group at the 2-position, followed by reductive amination to convert the formyl group to an aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as recrystallization, column chromatography, or distillation to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-4-iodonaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the naphthalene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used to replace the iodine atom under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the aminomethyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-(Aminomethyl)-4-azidonaphthalene or 2-(Aminomethyl)-4-cyanonaphthalene can be formed.
Oxidation Products: Oxidation can yield imines or nitriles, such as 2-(Formyl)-4-iodonaphthalene.
Reduction Products: Reduction can lead to the formation of this compound derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-4-iodonaphthalene has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceutical agents, particularly in the design of novel drugs with potential therapeutic effects.
Material Science: It can be utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be employed in biochemical assays and as a probe for studying biological processes.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-4-iodonaphthalene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the iodine atom can participate in halogen bonding interactions. These interactions can influence the compound’s binding affinity and specificity towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
2-(Aminomethyl)-4-iodonaphthalene can be compared with other naphthalene derivatives, such as:
2-(Aminomethyl)-4-bromonaphthalene: Similar structure but with a bromine atom instead of iodine. The iodine atom in this compound provides unique reactivity and binding properties.
2-(Aminomethyl)-4-chloronaphthalene: Contains a chlorine atom instead of iodine. The larger size and higher polarizability of iodine in this compound can enhance its interactions with biological targets.
2-(Aminomethyl)-4-fluoronaphthalene: Features a fluorine atom, which is smaller and less polarizable than iodine. The distinct electronic properties of iodine in this compound can lead to different reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H10IN |
|---|---|
Molekulargewicht |
283.11 g/mol |
IUPAC-Name |
(4-iodonaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H10IN/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H,7,13H2 |
InChI-Schlüssel |
RDYVFSRQOORVAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2I)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11841272.png)
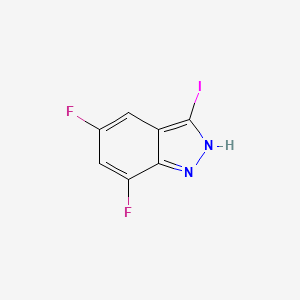
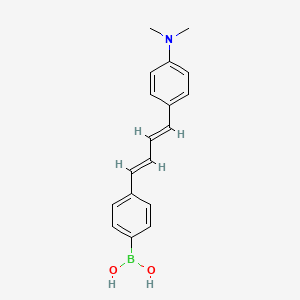

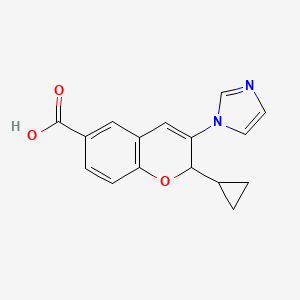
![2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL](/img/structure/B11841306.png)

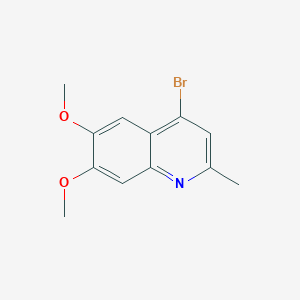


![2-(1-Ethoxyhexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11841334.png)
![(1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-4-yl)methanol](/img/structure/B11841342.png)
